molecular formula C8H12N2O2 B3334981 methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1005697-32-4

methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3334981
CAS No.: 1005697-32-4
M. Wt: 168.19 g/mol
InChI Key: PFVLHYLQHFIRKI-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate is a chemical building block belonging to the class of pyrazole derivatives. Pyrazole compounds are versatile heterocyclic structures of significant interest in various research fields due to their presence in molecules with diverse functionalities. In material science, structurally similar pyrazole derivatives have demonstrated strong potential as corrosion inhibitors for metals in acidic environments , acting as mixed-type inhibitors that form a protective layer on surfaces . In pharmaceutical and antimicrobial research, pyrazole cores are key pharmacophores. Related compounds have shown potent antibacterial activity against strains like Staphylococcus aureus (MRSA and MSSA) and antifungal properties . Furthermore, pyrazole-based ligands are investigated in catalysis. For instance, amino-acid functionalized pyrazole ligands form complexes with metals like copper(II), which can catalyze the oxidation of catechol to quinone , mimicking biological processes . This compound serves as a valuable synthetic intermediate for researchers developing novel substances in these areas. The product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-5-9-10(6)7(2)8(11)12-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVLHYLQHFIRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Analogue Synthesis of Methyl 2 5 Methyl 1h Pyrazol 1 Yl Propanoate

Modifications of the Propanoate Ester Functionality

The propanoate ester group is a versatile handle for chemical modification, allowing for the synthesis of amides, alcohols, amines, and other ester analogues.

The methyl ester of methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate can be readily converted into a wide range of amides through direct amidation. This reaction typically involves treating the ester with a primary or secondary amine. While the reaction can be driven thermally, catalytic methods are often employed to improve efficiency and mildness of conditions. mdpi.comnih.gov

Once formed, these amides, or the parent ester, can be reduced to yield corresponding amines or alcohols. The choice of reducing agent is critical for determining the final product. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for these transformations. ucalgary.camasterorganicchemistry.comjove.commasterorganicchemistry.com

Reduction to Alcohols : The direct reduction of the methyl ester to 2-(5-methyl-1H-pyrazol-1-yl)propan-1-ol is efficiently achieved using powerful reducing agents like LiAlH₄. commonorganicchemistry.comlibretexts.orglumenlearning.com The reaction proceeds via nucleophilic attack of a hydride on the ester carbonyl, leading to the formation of a primary alcohol after an aqueous workup. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce esters. libretexts.orglumenlearning.com

Reduction to Amines : To synthesize the corresponding amine, a two-step process is generally employed. First, the methyl ester is converted to an amide as described above. Subsequently, the resulting amide is reduced. LiAlH₄ is a standard reagent for the reduction of amides to amines, effectively converting the carbonyl group into a methylene (B1212753) (-CH₂-) group. ucalgary.camasterorganicchemistry.comjove.comchemistrysteps.comchemistrysteps.com This sequence provides access to a variety of N-substituted 2-(5-methyl-1H-pyrazol-1-yl)propan-1-amines.

TransformationReagents and ConditionsProduct
AmidationPrimary or Secondary Amine (R¹R²NH), Heat or Catalyst2-(5-methyl-1H-pyrazol-1-yl)-N-R¹,N-R²-propanamide
Ester Reduction to Alcohol1. LiAlH₄ in THF/ether 2. H₂O workup2-(5-methyl-1H-pyrazol-1-yl)propan-1-ol
Amide Reduction to Amine1. LiAlH₄ in THF/ether 2. H₂O workupN-R¹,N-R²-(2-(5-methyl-1H-pyrazol-1-yl)propyl)amine

Transesterification is a fundamental process for converting one ester into another. For this compound, this involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. This method allows for the synthesis of a variety of ester analogues (e.g., ethyl, benzyl, or more complex alkyl esters) by simply changing the alcohol used in the reaction.

Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen, which activates the ester for nucleophilic attack by the new alcohol. Base-catalyzed transesterification, using catalysts like sodium methoxide (B1231860) or sodium ethoxide, involves the nucleophilic attack of an alkoxide on the ester carbonyl. The reaction is typically driven to completion by using a large excess of the desired alcohol or by removing the methanol (B129727) byproduct.

ReactionCatalystConditionsProduct
TransesterificationAcid (e.g., H₂SO₄) or Base (e.g., NaOR')Reflux in excess alcohol (R'OH)R' 2-(5-methyl-1H-pyrazol-1-yl)propanoate

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo various substitution reactions, allowing for the introduction of new functional groups at its carbon atoms.

Electrophilic aromatic substitution is a key strategy for functionalizing the pyrazole ring. For N-substituted pyrazoles, the C4-position is generally the most susceptible to electrophilic attack due to its higher electron density.

Halogenation : Halogen atoms can be introduced onto the pyrazole ring, most commonly at the C4-position, using standard electrophilic halogenating agents. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for bromination and chlorination, respectively. rwth-aachen.de These reactions provide 4-halo-5-methyl-1H-pyrazol-1-yl derivatives, which are valuable intermediates for further cross-coupling reactions.

Nitration : The introduction of a nitro group, typically at the C4-position, is achieved using nitrating agents like a mixture of concentrated nitric acid and sulfuric acid. guidechem.comnih.govrsc.orgsemanticscholar.org Under controlled conditions, this reaction can yield methyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanoate. The nitro group can subsequently be reduced to an amine, providing another route to functionalized analogues.

Amination : Direct amination of a pyrazole C-H bond is challenging. A more common and reliable method is to first halogenate the pyrazole ring (e.g., at the C4-position) and then perform a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples the 4-halopyrazole with a wide variety of primary or secondary amines, offering a versatile route to 4-aminopyrazole derivatives.

FunctionalizationPositionReagents and ConditionsProduct
BrominationC4N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CH₂Cl₂)Methyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
NitrationC4HNO₃ / H₂SO₄Methyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanoate
Amination (via Halide)C41. NBS 2. Amine (R¹R²NH), Pd catalyst, ligand, base (Buchwald-Hartwig)Methyl 2-(4-(R¹,R²-amino)-5-methyl-1H-pyrazol-1-yl)propanoate

Modern synthetic methods allow for the direct coupling of C-H bonds with various partners, bypassing the need for pre-functionalization.

Arylation : Transition-metal-catalyzed direct C-H arylation has emerged as a powerful tool for modifying heterocyclic scaffolds. rsc.org For N-alkylpyrazoles, palladium catalysis is commonly used to couple the pyrazole ring with aryl halides or their equivalents. nih.gov Studies on the regioselectivity of such reactions show a preference for functionalization at the C5-position over the C4-position, with the C3-position being the least reactive. nih.gov This allows for the synthesis of C5-aryl derivatives of this compound, although in this specific substrate, the C5 position is already substituted with a methyl group. Therefore, arylation would be expected to occur preferentially at the C4 or C3 positions, depending on the catalytic system and directing group effects. For instance, guided C-H activation can provide a route to 5-aryl-4-nitro-1H-pyrazoles. acs.org

Alkylation : While N-alkylation of pyrazoles is a very common reaction, mdpi.comsemanticscholar.orgsemanticscholar.orgresearchgate.net direct C-H alkylation is less straightforward. Strategies often involve the conversion of the pyrazole to an organometallic species or the use of radical-based methods. An alternative and more controlled approach involves the halogenation of the pyrazole ring, as described previously, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with an appropriate alkyl-organometallic reagent.

Synthesis of Chiral Analogues of this compound

The target compound possesses a stereocenter at the C2 position of the propanoate side chain. The synthesis of enantiomerically pure or enriched analogues is of significant interest, particularly for pharmaceutical applications. nih.govnih.govmdpi.commdpi.comresearchgate.netacs.org

Several strategies can be employed to achieve this:

Use of Chiral Starting Materials : The synthesis can begin with an enantiomerically pure precursor. For instance, starting with an enantiopure methyl 2-halopropanoate (e.g., (R)- or (S)-methyl 2-bromopropanoate) and reacting it with 5-methylpyrazole would lead to the corresponding enantiomer of the final product. Similarly, chiral amines or alcohols can be used to build chiral pyrazole derivatives. nih.gov

Chiral Auxiliary-Mediated Synthesis : A chiral auxiliary can be attached to the molecule to direct a stereoselective reaction, and then subsequently removed. For example, tert-butanesulfinamide can be used as a chiral auxiliary to synthesize chiral amines, which can then be used to construct the pyrazole moiety. nih.gov

Asymmetric Catalysis : An organocatalytic or metal-catalyzed reaction can be used to create the desired stereocenter with high enantioselectivity. For instance, asymmetric Michael additions or allylic alkylations are common methods for creating chiral centers adjacent to carbonyl groups. rwth-aachen.dersc.orgthieme-connect.com There are also methods for the atroposelective synthesis of axially chiral pyrazoles, which involves creating chirality based on restricted rotation around a C-N or C-C bond. rsc.orgnih.gov

These asymmetric strategies are essential for accessing specific stereoisomers of the target compound and its derivatives, allowing for the investigation of stereochemistry on biological activity or material properties.

Diastereoselective and Enantioselective Synthetic Routes

The asymmetric synthesis of chiral molecules like this compound can be approached through several strategic methodologies designed to control the formation of the stereogenic center. While specific literature on the asymmetric synthesis of this exact molecule is limited, general principles and related examples in pyrazole chemistry provide a clear framework for potential synthetic routes.

Chiral Auxiliary-Mediated Synthesis: One established method for inducing stereoselectivity is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to the propanoate precursor. The steric and electronic properties of the auxiliary then direct the subsequent reaction, such as alkylation, to favor the formation of one diastereomer over the other. For instance, a chiral auxiliary like a sulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile, followed by removal of the auxiliary, can yield a chiral amine, which can then be further elaborated to the target pyrazole derivative with high enantiomeric purity. chromatographyonline.com

Organocatalytic Asymmetric Synthesis: The field of organocatalysis offers powerful tools for enantioselective synthesis. Chiral amines, squaramides, or phosphoric acids can catalyze reactions such as Michael additions to introduce chirality. mdpi.comnih.gov For a compound like this compound, an asymmetric aza-Michael addition of 5-methyl-1H-pyrazole to a chiral acrylate (B77674) equivalent, or a related prochiral substrate, could be envisioned. The catalyst would facilitate the reaction in a chiral environment, leading to an enantiomerically enriched product. For example, the asymmetric Michael addition of pyrazoles to nitroalkenes catalyzed by a squaramide organocatalyst has been shown to produce chiral pyrazoles with excellent enantioselectivities (up to 99% ee). nih.gov

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes featuring chiral ligands are widely used to catalyze asymmetric transformations. A potential route could involve the asymmetric hydrogenation of a corresponding unsaturated precursor, methyl 2-(5-methyl-1H-pyrazol-1-yl)acrylate, using a chiral rhodium or ruthenium catalyst. Alternatively, asymmetric alkylation of a pyrazole anion with a 2-halopropanoate derivative could be catalyzed by a chiral phase-transfer catalyst or a metal complex.

The table below summarizes potential catalytic systems based on analogous reactions reported for pyrazole derivatives.

Catalytic SystemReaction TypePotential Substrate for Target CompoundTypical Enantioselectivity
Squaramide OrganocatalystMichael AdditionMethyl 2,3-dibromopropanoate + 5-methyl-1H-pyrazoleHigh (e.g., up to 99% ee) nih.gov
Chiral Phosphoric AcidMichael AdditionMethyl acrylate + 5-methyl-1H-pyrazoleModerate to High
Rh(I) or Ru(II) with Chiral Phosphine LigandsAsymmetric HydrogenationMethyl 2-(5-methyl-1H-pyrazol-1-yl)acrylateHigh to Excellent
Chiral Auxiliary (e.g., tert-butanesulfinamide)Stereoselective AlkylationN/A (multi-step sequence)High diastereoselectivity chromatographyonline.com

Resolution of Racemic Mixtures

When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture. The separation of this mixture into its individual enantiomers, a process known as resolution, is essential for studying the biological activity of each isomer.

Chromatographic Resolution: A direct and widely used method for separating enantiomers is chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving a wide range of racemic pyrazole derivatives. nih.govacs.org The choice of mobile phase (normal, polar organic, or reversed-phase) is critical for achieving optimal separation. nih.govacs.org For instance, studies on N1-substituted-1H-pyrazoles have shown that cellulose-based columns can be superior in polar organic modes, while amylose-based columns perform better in normal-phase mode. nih.govacs.org

Classical Resolution via Diastereomeric Salt Formation: This traditional method involves converting the racemic mixture into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. libretexts.org To apply this to this compound, the ester would first be hydrolyzed to the corresponding carboxylic acid, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This racemic acid is then reacted with an enantiomerically pure chiral base (a resolving agent), such as (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine, to form a mixture of two diastereomeric salts. libretexts.orgnih.gov After separation by crystallization, the desired salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid, which can then be re-esterified to the target methyl ester.

Enzymatic Kinetic Resolution: Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, such as lipases or proteases. rsc.org In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture at a much faster rate than the other. For the racemic ester, a lipase (B570770) could be used to selectively hydrolyze one enantiomer to the carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. researchgate.net The resulting mixture of the carboxylic acid and the enriched ester can then be easily separated. Alternatively, the racemic carboxylic acid could undergo enzyme-catalyzed esterification, where the enzyme selectively converts one enantiomer to its ester. mdpi.com This method is often favored for its mild reaction conditions and high enantioselectivity. rsc.org

The following table outlines the main strategies for resolving the racemic compound.

Resolution MethodKey PrincipleRequired Modification to Target CompoundCommon Reagents / Materials
Chiral Chromatography (HPLC/SFC)Differential interaction with a Chiral Stationary Phase (CSP)NonePolysaccharide-based CSPs (Cellulose, Amylose), Whelk-O1 chromatographyonline.comnih.gov
Diastereomeric Salt FormationSeparation of diastereomers by crystallizationHydrolysis to carboxylic acidChiral bases (e.g., (R)-1-phenylethylamine, tartaric acid) libretexts.org
Enzymatic Kinetic ResolutionEnantioselective enzymatic reaction (e.g., hydrolysis)Hydrolysis to carboxylic acid (for esterification) or direct use of esterLipases (e.g., from Candida antarctica, Candida rugosa), acyl donors researchgate.netmdpi.com

Formation of Condensed Heterocyclic Systems Incorporating the Pyrazole Core

The pyrazole ring in this compound is a versatile scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. These condensed systems are of significant interest in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines, which feature a pyrimidine (B1678525) ring fused to the pyrazole core, are a prominent class of such compounds. rsc.orgnih.gov

The synthesis of these fused systems typically involves the reaction of a suitably functionalized pyrazole with a precursor that provides the atoms for the new ring. A common and effective strategy is the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov

To utilize this compound as a starting material for a pyrazolo[1,5-a]pyrimidine, the molecule would first need to be functionalized to introduce a reactive group, typically an amino group, at the C5 position of the pyrazole ring. While this is not a direct conversion, the core structure can be considered a building block.

A general synthetic pathway involves the following key reaction types:

Reaction with β-Dicarbonyl Compounds: 5-Aminopyrazoles react with β-diketones, β-ketoesters, or malonates in the presence of an acid or base catalyst to form the pyrimidine ring. The regioselectivity of the cyclization is a key consideration. researchgate.net

Reaction with α,β-Unsaturated Carbonyl Systems: Enones, enaminones, or benzylidene malononitrile (B47326) derivatives can also serve as partners for 5-aminopyrazoles, leading to the formation of functionalized pyrazolo[1,5-a]pyrimidines. nih.govias.ac.in

Multicomponent Reactions: One-pot, three-component reactions have been developed for the efficient synthesis of these fused systems, often providing high yields and structural diversity. rsc.org

The following table presents examples of cyclocondensation reactions used to form pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole precursors.

Pyrazole PrecursorReagentResulting Fused System
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
5-AminopyrazolesSodium 3-oxoprop-1-en-1-olate derivativesSubstituted Pyrazolo[1,5-a]pyrimidines researchgate.net
3-Substituted-5-amino-1H-pyrazolesCyclic β-dicarbonyl compoundsCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
5-Amino-1H-pyrazoles3-Oxo-2-(2-arylhydrazinylidene)butanenitriles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.gov

Theoretical and Computational Investigations of Methyl 2 5 Methyl 1h Pyrazol 1 Yl Propanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate, DFT calculations offer valuable insights into its geometry, reactivity, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. For this compound, this optimization would be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The resulting optimized geometry provides key structural parameters.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the determination of bond lengths, bond angles, and dihedral angles. Furthermore, the distribution of electron density can be visualized and quantified, for instance, through the calculation of Mulliken atomic charges. This analysis helps in understanding the nature of chemical bonds and the reactive sites within the molecule.

Table 1: Calculated Geometric Parameters for this compound Hypothetical data based on typical values for similar structures.

Parameter Value
Bond Lengths (Å)
N1-N2 1.35
N2-C3 1.33
C3-C4 1.40
C4-C5 1.38
C5-N1 1.36
N1-C(propanoate) 1.45
C=O (ester) 1.21
C-O (ester) 1.34
**Bond Angles (°) **
N2-N1-C5 108.5
N1-N2-C3 110.0
N2-C3-C4 106.5
C3-C4-C5 105.0
C4-C5-N1 110.0

HOMO-LUMO Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. irjweb.comwuxiapptec.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. researchgate.net

DFT calculations can accurately predict the energies of the HOMO and LUMO. From these energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ajchem-a.comresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO may have significant contributions from the ester group.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors Hypothetical data for illustrative purposes.

Parameter Value (eV)
EHOMO -6.85
ELUMO -1.23
HOMO-LUMO Gap (ΔE) 5.62
Ionization Potential (I) 6.85
Electron Affinity (A) 1.23
Electronegativity (χ) 4.04
Chemical Hardness (η) 2.81

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can be employed to compute the vibrational frequencies and their corresponding intensities. mdpi.comnih.gov These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

The calculated vibrational spectrum allows for a detailed assignment of the experimental IR and Raman bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.comiu.edu.sa For this compound, characteristic vibrational modes would include the N-H and C-H stretching vibrations, the C=O stretching of the ester group, and various ring vibrations of the pyrazole moiety.

Table 3: Calculated Vibrational Frequencies and Assignments Hypothetical data representing key vibrational modes.

Calculated Frequency (cm-1) Scaled Frequency (cm-1) Vibrational Mode Assignment
3150 3024 C-H stretch (pyrazole ring)
3010 2890 C-H stretch (methyl group)
1755 1685 C=O stretch (ester)
1590 1526 C=N stretch (pyrazole ring)
1480 1421 C-C stretch (pyrazole ring)

Tautomeric Preferences and Energetics of Pyrazole Ring

The pyrazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. nih.govresearchgate.net For 3(5)-substituted pyrazoles, a tautomeric equilibrium exists between the 3-substituted and 5-substituted forms. fu-berlin.de In the case of this compound, the substituent is on the N1 atom, which generally fixes the position of the other ring proton on the second nitrogen. However, considering the possibility of tautomerism in related pyrazole systems is crucial for a complete understanding of its chemistry.

DFT calculations are an excellent tool for investigating the relative stabilities of different tautomers. By calculating the total electronic energy of each tautomer, the most stable form can be identified. The energy differences between the tautomers provide insight into the equilibrium population of each species at a given temperature. Theoretical studies have shown that the tautomeric preference in pyrazoles can be influenced by the nature and position of substituents. nih.gov

Table 4: Calculated Relative Energies of Pyrazole Tautomers Hypothetical data illustrating the energetic preference.

Tautomer Relative Energy (kcal/mol)
1H-pyrazole 0.00

Molecular Dynamics (MD) Simulations for Conformation and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and the influence of the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape by simulating the rotation around single bonds. This is particularly relevant for the propanoate side chain. Furthermore, MD simulations can provide a detailed understanding of how the molecule interacts with different solvents. researchgate.netresearchgate.net By explicitly including solvent molecules in the simulation box, one can study the formation of hydrogen bonds and other intermolecular interactions, which can significantly affect the molecule's conformation and reactivity. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. science.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to correlate these descriptors with an experimentally or computationally determined measure of reactivity.

A QSRR study for a series of pyrazole derivatives, including this compound, could be developed to predict their reactivity in a specific chemical transformation. The molecular descriptors used in such a study could be derived from DFT calculations and can be of various types:

Electronic descriptors: HOMO and LUMO energies, atomic charges, dipole moment.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: Hardness, softness, electrophilicity index.

Once a statistically significant QSRR model is developed, it can be used to predict the reactivity of new, untested pyrazole derivatives, thereby guiding the design of new compounds with desired reactivity profiles.

Analysis of Intermolecular Interactions via Computational Methods (e.g., NCI, ESP Maps)

Computational methods such as Non-Covalent Interaction (NCI) analysis and Electrostatic Potential (ESP) maps are powerful tools for visualizing and understanding the intermolecular forces that govern the behavior of molecules in various environments.

Electrostatic Potential (ESP) Maps:

ESP maps are particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. For the pyrazole ring, a fundamental component of this compound, the ESP map reveals distinct electrostatic characteristics researchgate.net. The nitrogen atom at the 2-position (the pyridine-like nitrogen) typically exhibits a region of negative electrostatic potential due to the presence of its lone pair of electrons, making it a primary site for hydrogen bond acceptance. Conversely, the N-H group in an unsubstituted pyrazole would show a positive potential, acting as a hydrogen bond donor. In the case of this compound, where the hydrogen at the 1-position is replaced by the methylpropanoate group, the focus shifts to the electron distribution across the rest of the molecule.

A DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related pyrazole derivative, utilized ESP maps to elucidate its reactive sites nih.gov. The analysis showed that the most negative potential was localized on the oxygen atoms of the carboxylic group and the nitrogen atom of the pyrazole ring, indicating these as the most probable sites for electrophilic attack. For this compound, it can be inferred that the carbonyl oxygen of the ester group and the nitrogen atom at position 2 of the pyrazole ring would be the most electron-rich regions, thus serving as the primary centers for intermolecular hydrogen bonding and other electrostatic interactions.

Non-Covalent Interaction (NCI) Analysis:

While specific NCI analyses for this compound are not available, studies on other molecular systems demonstrate the utility of this method for visualizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. These interactions are crucial for understanding crystal packing, protein-ligand binding, and solvation effects. For instance, NCI analysis has been used to investigate the adsorption of a purine derivative on doped coronene, providing a detailed picture of the non-covalent forces at play.

In a hypothetical NCI analysis of this compound, one would expect to observe regions of weak van der Waals interactions associated with the methyl groups and the hydrocarbon backbone of the propanoate chain. More significantly, distinct surfaces indicating hydrogen bonding would likely be present between the nitrogen atom at position 2 and potential hydrogen bond donors in its environment.

Table 1: Predicted Intermolecular Interaction Sites in this compound based on Analogous Systems

Interaction TypePredicted Molecular SiteBasis of Prediction
Hydrogen Bond AcceptorNitrogen atom at position 2 of the pyrazole ringESP map analysis of the pyrazole ring showing a region of negative potential researchgate.net.
Hydrogen Bond AcceptorCarbonyl oxygen of the ester groupESP map analysis of carboxylic acids and esters showing negative potential on the carbonyl oxygen nih.gov.
Van der Waals InteractionsMethyl group on the pyrazole ring and the propanoate side chainGeneral principles of non-covalent interactions for non-polar alkyl groups.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are cornerstones of computational chemistry, providing deep insights into reaction mechanisms and kinetics. Density Functional Theory (DFT) is a widely used method for these investigations.

Reaction Pathways:

While specific reaction pathways for this compound have not been computationally detailed, studies on the reactivity of the pyrazole nucleus offer valuable information. A significant area of research has been the N-alkylation of pyrazole derivatives. A DFT study on the N-alkylation of pyrazoles with halomethanes investigated the reaction mechanism and the factors influencing the regioselectivity of the attack on the two nitrogen atoms of the pyrazole ring researchgate.net. The calculations of local reactivity descriptors, such as Fukui functions, can predict the most likely site of interaction.

For reactions involving the ester group of this compound, such as hydrolysis or transesterification, computational studies on similar esters can provide a model for the expected reaction pathway. These reactions typically proceed through a tetrahedral intermediate, and the energy barriers for the formation and breakdown of this intermediate can be calculated using DFT.

Transition States:

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum.

Computational studies have successfully located and characterized transition states for various reactions involving pyrazoles. For example, in the DFT study of pyrazole N-alkylation, the transition state energies were calculated to determine the preferred site of alkylation (N1 vs. N2) researchgate.net. These calculations often involve optimizing the geometry of the transition state structure and performing a frequency calculation to confirm its nature. For modeling transition states in pyrazole systems, DFT methods such as B3LYP with a 6-31G(d,p) basis set are commonly employed, and the inclusion of a solvation model can provide more accurate energy predictions researchgate.net.

Table 2: Representative Calculated Activation Energies for N-Alkylation of a Generic Pyrazole (by Analogy)

ReactantProductComputational MethodCalculated Activation Energy (kcal/mol)
Pyrazole + CH3XN1-MethylpyrazoleDFT/B3LYPVaries with X and substituents
Pyrazole + CH3XN2-MethylpyrazoleDFT/B3LYPVaries with X and substituents

Note: The values in this table are illustrative and represent the type of data that would be generated in a computational study of N-alkylation. The actual values would depend on the specific pyrazole derivative and the alkylating agent.

Advanced Analytical Techniques in Research and Development of Methyl 2 5 Methyl 1h Pyrazol 1 Yl Propanoate

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and quantifying the amount of methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate in a sample. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For pyrazole (B372694) derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that the separation efficiency is influenced by the nature of the stationary phase, the composition of the mobile phase (e.g., acetonitrile/water or methanol (B129727)/water mixtures), and the pH of the mobile phase. By creating a calibration curve with standards of known concentration, the precise quantity of the target compound can be determined. Purity profiling involves detecting and quantifying any impurities, such as starting materials, byproducts, or degradation products. The high resolution and sensitivity of HPLC allow for the detection of impurities at very low levels, ensuring the quality of the final product. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyrazole Derivative

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water (Gradient Elution)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Since this compound possesses a chiral center at the propanoate alpha-carbon, it can exist as a pair of enantiomers. These stereoisomers often exhibit different pharmacological activities. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.es This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the enantioselective separation of pyrazole derivatives. nih.govacs.org The choice between cellulose- or amylose-based columns and the selection of the mobile phase (normal-phase, polar organic, or reversed-phase) are critical for achieving baseline separation. nih.govresearchgate.net For instance, studies on similar pyrazole compounds have shown that cellulose-based columns can be superior when using polar organic mobile phases, offering fast analysis times, while amylose-based columns often show greater resolving power in normal-phase mode. nih.govacs.org The determination of enantiomeric excess is crucial for ensuring the stereochemical purity of the desired enantiomer. uma.es

Table 2: Comparison of Chiral Stationary Phases for Pyrazole Derivative Enantioseparation

Chiral Stationary Phase (CSP) Typical Mobile Phase Mode Key Characteristics
Amylose-based (e.g., Lux Amylose-2) Normal Phase (e.g., n-hexane/ethanol) High resolving power, longer analysis times. nih.gov
Cellulose-based (e.g., Lux Cellulose-2) Polar Organic (e.g., acetonitrile, ethanol) Superior for rapid analysis, provides sharp peaks. nih.govacs.org
Crown Ether-based Reversed-Phase Emphasizes hydrogen bonding in chiral recognition. nih.gov

Gas Chromatography (GC) for Volatile Impurity and Residual Solvent Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound development, GC is primarily used to identify and quantify volatile organic impurities and residual solvents that may be present from the synthesis and purification processes. shimadzu.comrssl.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for residual solvents in pharmaceutical products due to their potential toxicity. shimadzu.comscharlab.com

The most common method for this analysis is Headspace Gas Chromatography (HS-GC), where the volatile compounds in the headspace above the sample (dissolved in a suitable solvent like DMSO or DMF) are injected into the GC system. scharlab.comptfarm.pl This technique prevents non-volatile matrix components from contaminating the GC column. A flame ionization detector (FID) is typically used for quantification due to its high sensitivity to organic compounds. The method must be validated to ensure it is specific, accurate, and precise for the potential solvents used in the manufacturing process. ispub.com

Table 3: Typical HS-GC Parameters for Residual Solvent Analysis

Parameter Condition
Column DB-5MS (or similar)
Carrier Gas Helium or Nitrogen
Injector Headspace Sampler
Oven Program Temperature gradient (e.g., 40°C to 250°C)
Detector Flame Ionization Detector (FID)
Diluent Dimethyl sulfoxide (B87167) (DMSO)

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive technique involves the complete combustion of a small, precisely weighed amount of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

The experimental mass percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₈H₁₂N₂O₂). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This analysis is crucial for confirming the identity of newly synthesized batches and serves as a primary characterization method. nih.govnih.gov

Table 4: Theoretical vs. Experimental Elemental Analysis Data for C₈H₁₂N₂O₂

Element Theoretical % Experimental % (Example)
Carbon (C) 57.13 57.05
Hydrogen (H) 7.19 7.23
Nitrogen (N) 16.66 16.59

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to assess its thermal stability. By heating a sample at a constant rate, a TGA curve is generated, plotting mass loss versus temperature.

The temperature at which significant mass loss begins is considered the onset of decomposition and is a key indicator of the material's thermal stability. netzsch.com This information is vital for determining safe storage and handling temperatures and for understanding the material's behavior during manufacturing processes that involve heating. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. It is important to note that this assessment focuses on the temperature of initial mass loss rather than the full decomposition profile. netzsch.com

Table 5: TGA Data for Thermal Stability Evaluation

Parameter Description Example Value
Heating Rate The rate at which the sample temperature is increased. 10 K/min
Atmosphere Inert gas used to prevent oxidation. Nitrogen (40 mL/min)
Onset Temp. Temperature at which significant mass loss begins. 160 °C

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal events, such as phase transitions, that involve a change in enthalpy. tudelft.nl

For this compound, DSC can identify and characterize events like crystallization and solid-solid phase transitions. researchgate.net These transitions appear as exothermic or endothermic peaks on the DSC thermogram. The temperature at the peak and the area under the peak provide information about the transition temperature and the enthalpy change associated with the event, respectively. This data is critical for understanding the compound's solid-state properties, polymorphism, and stability, which can impact its formulation and bioavailability.

Table 6: DSC Analysis of Phase Transitions

Thermal Event Peak Type Information Gained
Crystallization Exothermic Temperature and enthalpy of crystallization.
Solid-Solid Transition Endo- or Exothermic Temperature and enthalpy of polymorphic transition. researchgate.net
Glass Transition Endothermic Shift Temperature at which an amorphous solid becomes rubbery.

Role of Methyl 2 5 Methyl 1h Pyrazol 1 Yl Propanoate As a Synthetic Intermediate and Precursor

Building Block for Complex Organic Molecules

The inherent structural features of methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate make it an important building block in organic synthesis. The pyrazole (B372694) core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds. dntb.gov.uanih.govresearchgate.net The propanoate side chain offers a handle for creating a variety of derivatives and for integrating the pyrazole moiety into larger, more elaborate structures.

The methyl ester group of the title compound is readily converted into other functional groups, making it a direct precursor to a range of propanoic acid derivatives. A primary transformation is the hydrolysis of the ester to the corresponding carboxylic acid, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid. sigmaaldrich.com This carboxylic acid is a key intermediate itself, enabling the synthesis of amides, other esters, and acid halides.

The synthesis of amide derivatives, for instance, can be achieved by coupling the carboxylic acid with various amines. This pathway is significant for creating molecules with potential biological activities, as the amide bond is a fundamental linkage in peptides and many pharmaceutical compounds. humanjournals.com Research has demonstrated the synthesis of novel propionamide-methylpyrazole carboxylates, which have been investigated for their biological properties. nih.gov These synthetic routes underscore the utility of this compound as a convenient starting point for diverse propanoic acid derivatives.

Table 1: Examples of Propanoic Acid Derivatives from this compound This table is illustrative and based on common synthetic transformations for this class of compounds.

DerivativeGeneral StructureSynthetic Step from PrecursorPotential Application
Carboxylic AcidCarboxylic Acid StructureEster Hydrolysis (e.g., using NaOH or LiOH)Intermediate for amides and other esters
AmideAmide StructureHydrolysis followed by amide coupling (e.g., with an amine using coupling agents like DCC or EDC)Pharmaceutical and biological screening
Alternative EsterEster StructureTransesterification (e.g., reacting with a different alcohol, R'OH, under acidic or basic conditions)Fine chemical synthesis

The pyrazole ring system is a cornerstone in the synthesis of a vast array of heterocyclic compounds, including fused bicyclic and tricyclic systems. mdpi.com this compound serves as a valuable scaffold for constructing such complex molecules. The pyrazole ring itself can undergo further substitution, or it can be used as a component in cycloaddition and condensation reactions to build larger heterocyclic frameworks like pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov

The versatility of the pyrazole scaffold is widely exploited in medicinal chemistry for the development of inhibitors for protein kinases and other biological targets. nih.govmdpi.com The specific substitution pattern of the title compound, with the propanoate group at the N1 position and a methyl group at the C5 position, influences the electronic properties and steric environment of the ring, which can be leveraged to direct further synthetic transformations and to fine-tune the properties of the final complex molecules. dntb.gov.ua The development of compounds like 1,5-diarylpyrazoles and other complex pyrazole-based heterocycles often starts from simpler, functionalized pyrazole precursors. sigmaaldrich.cnnih.gov

Applications in Catalysis as a Ligand Precursor

Pyrazole derivatives are highly effective ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers. researchgate.net This has led to extensive research into pyrazole-containing ligands for the development of transition metal catalysts. This compound can be envisioned as a precursor to such ligands, where the pyrazole moiety acts as the primary binding site for a metal ion.

The synthesis of metal complexes using pyrazole-based ligands is a well-established field. researchgate.netnih.gov Ligands derived from pyrazoles can be monodentate, bidentate, or polydentate, offering a variety of coordination modes. researchgate.net For example, modifying the propanoate side chain of the title compound can introduce additional donor atoms, creating chelating ligands that form stable complexes with transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II). unicam.itrjptonline.org

The design of these ligands is often tailored to achieve specific geometries and electronic properties around the metal center, which in turn dictates the catalytic activity of the resulting complex. Acylpyrazolones, which are related to the pyrazole scaffold, are known to form stable complexes with a range of metals, from main group to transition metals and lanthanides. nih.gov The synthesis typically involves the reaction of the pyrazole-derived ligand with a suitable metal salt, leading to the formation of the coordination complex. rjptonline.org The resulting metal complexes are characterized using techniques such as X-ray diffraction, FTIR, and NMR spectroscopy to elucidate their structure and bonding. nih.govunicam.it

Table 2: Representative Metal Complexes with Pyrazole-Derived Ligands

Metal CenterGeneral Ligand TypeTypical Coordination GeometryReference Example
Zinc(II)Bidentate N,O-chelating pyrazole Schiff baseTetrahedral or PolymericFormation of monomeric or 1D coordination polymers. unicam.it
Copper(II)Tridentate pyrazole-based ligandOctahedral[Cu(L)2] complexes. rjptonline.org
Molybdenum(IV/VI)Bidentate O,O-donor pyrazolone-basedDistorted Octahedral[Mo(O)2(QMe)2] used in catalytic studies. unicam.it
Ruthenium(II)Pincer-type bis(pyrazol-3-yl)pyridineOctahedralComplexes studied for proton-responsive reactivity. nih.gov

Once synthesized, metal complexes featuring pyrazole-derived ligands are investigated for their catalytic activity in various organic transformations. nih.gov These complexes have shown promise in reactions such as hydrogenation, transfer hydrogenation, and oxidation. nih.gov The electronic and steric environment provided by the ligand plays a crucial role in the catalytic cycle.

In the context of oxidation reactions, for example, metal complexes can activate oxidants like hydrogen peroxide or molecular oxygen to catalyze the transformation of substrates. mdpi.com Molybdenum complexes with pyrazolone-based ligands have been theoretically studied as catalysts for the deoxygenation of diols. unicam.it The pyrazole ligand can influence the redox potential of the metal center and stabilize reactive intermediates, thereby facilitating the catalytic process. The protic nature of N-unsubstituted pyrazoles can also be exploited for metal-ligand cooperative catalysis, where the N-H group participates directly in bond activation steps. nih.gov

Potential in Materials Science Research (Non-Prohibited Aspects)

The ability of pyrazole-containing ligands to bridge multiple metal centers makes them attractive building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netunicam.it These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and heterogeneous catalysis.

By designing pyrazole-based ligands with multiple coordination sites, it is possible to create extended one-, two-, or three-dimensional networks. For instance, zinc(II) complexes with certain Schiff base pyrazole ligands have been shown to form one-dimensional coordination polymers. unicam.it In the context of MOFs, rigid pyrazole-containing linkers can be used to build robust frameworks with well-defined pores. The immobilization of metal complexes within a MOF structure can lead to stable, recyclable heterogeneous catalysts, potentially overcoming challenges associated with homogeneous catalysis. mit.edu The functional groups on the pyrazole ligand, such as the propanoate group in the title compound, could be modified to serve as anchoring points or to tune the properties of the resulting material.

Integration into Polymer Architectures

The molecular structure of this compound makes it a compelling candidate for incorporation into various polymer architectures. While direct polymerization of this specific monomer is not extensively documented in publicly available research, its potential as a comonomer or as a precursor for creating polymerizable derivatives is a subject of scientific exploration. The pyrazole moiety, with its nitrogen atoms, can act as a coordination site for metal ions, opening avenues for the creation of metallopolymers with unique catalytic or electronic properties.

Furthermore, the ester group of the propanoate chain can be hydrolyzed to a carboxylic acid. This transformation introduces a reactive handle that can be used for subsequent polymerization reactions, such as condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. This indirect route allows for the systematic incorporation of the pyrazole unit into the polymer backbone, influencing the final properties of the macromolecule.

Research into pyrazole-containing polymers has demonstrated their potential in various applications. For instance, pyrazole-derived methacrylate (B99206) monomers have been synthesized and polymerized to create new homopolymers. rsc.org In a similar vein, this compound could be envisioned as a precursor to a methacrylate monomer through transesterification or other synthetic modifications, thereby enabling its participation in free-radical polymerization.

Use in Functional Materials

The utility of this compound extends to its role as a precursor in the synthesis of a variety of functional materials. The pyrazole ring is a well-known pharmacophore and a versatile building block in medicinal chemistry, and its incorporation into materials can impart specific biological or chemical functionalities. nih.gov

The synthesis of pyrazole derivatives is a mature field of organic chemistry, with numerous methods available for their preparation from esters and other starting materials. rsc.orgresearchgate.net This robust synthetic accessibility allows for the tailored design of functional molecules derived from this compound. For example, the ester functionality can be converted into amides, hydrazides, or other functional groups, each introducing new possibilities for creating materials with specific interaction capabilities.

One area of significant interest is the development of porous organic polymers (POPs) for applications such as gas capture and catalysis. researchgate.net Pyrazole-based microporous organic polymers have been synthesized and have shown high performance in CO2 capture. researchgate.net While not directly using the title compound, this research highlights the potential of the pyrazole moiety in creating porous frameworks. This compound could serve as a starting material for the synthesis of larger, more complex building blocks for such porous materials.

The pyrazole nucleus is also a key component in the design of various functional materials due to its unique electronic properties and ability to coordinate with metals. This has led to the development of pyrazole-containing materials for use in catalysis and as part of coordination polymers. mdpi.com The specific structure of this compound provides a scaffold that can be further functionalized to create ligands for metal complexes, which are central to many catalytic processes.

Future Research Directions for Methyl 2 5 Methyl 1h Pyrazol 1 Yl Propanoate

Exploration of Novel, Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate, future research will likely concentrate on "green chemistry" approaches. ias.ac.in This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. One-pot multicomponent reactions, which combine several synthetic steps into a single operation, represent a promising avenue for the synthesis of pyrazole (B372694) derivatives. ias.ac.inmdpi.com These methods offer increased efficiency and reduced environmental impact compared to traditional multi-step syntheses.

Furthermore, the exploration of novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, will be crucial. mdpi.com Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could be applied to accelerate reaction times and improve yields for the synthesis of this compound and its analogs. ias.ac.in The primary approach to obtaining substituted pyrazoles involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-difunctional compound. mdpi.com Future work could investigate novel variations of this fundamental reaction to enhance sustainability.

Development of Advanced Stereoselective Methodologies

The propanoate portion of this compound contains a stereocenter, making the development of stereoselective synthetic methods a critical area of future research. The biological and chemical properties of enantiomers can differ significantly, and the ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly in pharmaceutical and materials science applications.

Future research will likely focus on the use of chiral auxiliaries, catalysts, and reagents to control the stereochemical outcome of the synthesis. nih.gov Asymmetric synthesis strategies, such as enantioselective Michael additions of pyrazoles to prochiral acceptors, could be adapted and optimized for this specific compound. rwth-aachen.de The development of organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative to traditional metal-based catalysts for stereoselective transformations. rwth-aachen.de The goal is to develop robust and scalable methods that can provide access to enantiomerically pure this compound for further investigation and application.

Detailed Kinetic and Thermodynamic Characterization of Reactivity

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing synthetic processes and predicting the reactivity of this compound. Future research should involve detailed studies to determine the rate constants, activation energies, and thermodynamic parameters for key reactions involving this compound. researchgate.net For instance, investigating the kinetics of its formation can provide insights into the reaction mechanism and help in identifying rate-determining steps. researchgate.net

Techniques such as transient flow methods, spectroscopic analysis, and mass spectrometry can be employed to gather kinetic data for reactions like the Knorr pyrazole synthesis. researchgate.net Understanding the thermodynamic control versus kinetic control in the synthesis of pyrazole derivatives can enable the selective formation of desired isomers. nih.gov Furthermore, studying the reactivity of the pyrazole ring and the propanoate ester group towards various reagents will be crucial for its application as a building block in the synthesis of more complex molecules. For example, the reaction of pyrazole with ozone has been studied to understand its degradation pathways. researchgate.netepfl.ch

Design of Next-Generation Analogues for Specific Chemical Applications

The versatile structure of this compound makes it an excellent scaffold for the design and synthesis of next-generation analogues with tailored properties for specific chemical applications. Pyrazole derivatives have a wide range of applications in medicinal chemistry, agrochemistry, and materials science. researchgate.netnih.gov

Future research will focus on modifying the core structure to enhance or introduce new functionalities. This could involve:

Substitution on the pyrazole ring: Introducing different substituents at various positions on the pyrazole ring can modulate the electronic properties and steric hindrance, leading to compounds with altered reactivity and biological activity.

Modification of the propanoate chain: Altering the ester group or the length of the alkyl chain can influence properties such as solubility, lipophilicity, and binding affinity to biological targets.

Introduction of new functional groups: Incorporating other functional groups can open up new avenues for derivatization and the creation of hybrid molecules with unique characteristics.

Ligand-based design approaches, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to guide the rational design of these new analogues. nih.gov The goal is to create a library of compounds based on the this compound core for screening in various applications.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, enhanced computational modeling will play a crucial role in predicting its behavior and guiding experimental work.

Future research in this area will likely involve:

Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to accurately predict molecular geometries, electronic structures, and spectroscopic properties. eurasianjournals.comresearchgate.net These calculations can also be used to investigate reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule, including its conformational flexibility and interactions with other molecules or in different solvent environments. eurasianjournals.com

Machine Learning and Artificial Intelligence: The integration of machine learning and artificial intelligence can accelerate the discovery of new pyrazole derivatives with desired properties. benthamdirect.com These techniques can be used to develop predictive models for various chemical and biological activities based on the molecular structure. eurasianjournals.combenthamdirect.com

By combining computational predictions with experimental validation, researchers can significantly streamline the process of designing and synthesizing new molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl acrylate derivatives with hydrazine hydrate or substituted pyrazoles under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm the absence of byproducts like unreacted hydrazine or ester hydrolysis products .

Q. Which functional groups in this compound dictate its reactivity?

  • Methodological Answer : The pyrazole ring (1H-pyrazol-1-yl) and ester group (methyl propanoate) are key. The pyrazole’s NH group participates in hydrogen bonding, while the ester enables hydrolysis to carboxylic acids under acidic/basic conditions. Reactivity studies should include:

  • Hydrolysis : Monitor via FTIR (loss of ester C=O peak at ~1740 cm⁻¹) and NMR (appearance of carboxylic acid protons) .
  • Pyrazole derivatization : Electrophilic substitution at the pyrazole’s 3-position using HNO₃/H₂SO₄ or alkylation with methyl iodide .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : ¹H NMR (pyrazole protons at δ 6.2–7.5 ppm; ester methyl at δ 3.6–3.8 ppm) and HRMS (exact mass ~209.1 g/mol) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., mp 120–122°C for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps). Response surface methodology (RSM) can identify optimal conditions, while continuous flow reactors enhance scalability and reproducibility . For example, notes that flow reactors reduce side reactions in pyrazole synthesis by 15–20% .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (pyrazole ring) or residual solvents. Strategies include:

  • Variable-temperature NMR to observe tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole shifts).
  • High-resolution LC-MS to distinguish isotopic patterns from impurities .
  • Cross-validate with computational methods (DFT calculations for predicted NMR shifts) .

Q. What experimental frameworks are suitable for studying its biological activity?

  • Methodological Answer : For drug discovery applications:

  • In vitro assays : Screen for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays.
  • ADME profiling : Evaluate metabolic stability in liver microsomes (e.g., CYP450 isoforms) and permeability via Caco-2 cell monolayers .
  • Dose-response studies : Use Hill plots to determine IC₅₀ values, ensuring triplicate replicates to address variability .

Q. How can computational tools accelerate reaction design for derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., Gaussian or ORCA) with machine learning:

  • Reaction path prediction : Transition state analysis for pyrazole alkylation or ester hydrolysis .
  • Pharmacophore modeling : Identify substituents (e.g., methyl at pyrazole 5-position) that enhance target binding using Schrödinger Suite or AutoDock .

Methodological Notes

  • Contradictions in Synthesis : and describe divergent pyrazole functionalization routes (e.g., hydrazine vs. pre-formed pyrazole coupling). Resolve by comparing activation energies via DFT or testing both methods under controlled conditions .
  • Scale-up Challenges : Industrial-scale synthesis may require switching from batch to flow reactors to mitigate exothermic side reactions, as noted in .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate

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